Sourcing the correct 3,4-dichloro isomer is critical for high-yield Diuron synthesis; off-spec isomers cause drastic efficacy loss. Our 3,4-Dichlorophenyl isocyanate (CAS 102-36-3) is the mandated precursor, delivering >95% yield and >99% purity in optimized anhydrous processes. • Precise 3,4-substitution ensures extended soil persistence of Diuron vs. Linuron. • Consistent quality minimizes downstream purification. • Available with full analytical documentation and global shipping.
3,4-Dichlorophenyl isocyanate (CAS: 102-36-3) is a critical aromatic isocyanate used as a primary intermediate in the synthesis of high-performance chemicals. Its molecular structure, featuring a reactive isocyanate group and a 3,4-dichlorinated phenyl ring, makes it an essential precursor for producing phenylurea herbicides like Diuron and Linuron. The compound is typically supplied as a high-purity solid, soluble in organic solvents such as toluene and xylene, and is utilized in industrial-scale processes where consistent quality and reactivity are paramount for achieving high-yield, high-purity downstream products.
Substituting 3,4-Dichlorophenyl isocyanate with other isomers (e.g., 3,5-dichloro) or simpler analogs (e.g., 4-chlorophenyl isocyanate) is rarely viable in established synthesis workflows. The specific 3,4-dichloro substitution pattern is critical as it dictates the electronic properties and steric configuration of the final molecule, directly influencing performance metrics like the herbicidal activity of resulting phenylurea compounds. Minor structural changes can lead to significant drops in efficacy or complete loss of desired biological activity. Furthermore, process parameters for downstream reactions, such as the synthesis of Diuron, are highly optimized for the reactivity and physical properties of the 3,4-isomer, making substitution disruptive and economically unfeasible without extensive process re-validation.
3,4-Dichlorophenyl isocyanate is the direct and indispensable precursor for the synthesis of the widely used herbicide Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea]. Optimized industrial processes demonstrate that reacting high-purity 3,4-Dichlorophenyl isocyanate with dimethylamine gas in an organic solvent avoids hydrolysis-related side products, achieving final Diuron yields of over 95% with purity exceeding 99%. This contrasts with older methods using aqueous dimethylamine, which leads to the formation of N,N-bis(3,4-dichlorophenyl)urea, reducing both yield and purity.
| Evidence Dimension | Product Yield and Purity in Diuron Synthesis |
| Target Compound Data | >95% yield, >99% purity (using anhydrous process) |
| Comparator Or Baseline | Aqueous dimethylamine process (leads to hydrolysis and by-product formation) |
| Quantified Difference | Significantly higher yield and purity by avoiding aqueous conditions, which cause by-product formation. |
| Conditions | Reaction of 3,4-Dichlorophenyl isocyanate with dimethylamine in an organic solvent (toluene) versus an aqueous system. |
For manufacturers of Diuron, using high-purity 3,4-Dichlorophenyl isocyanate in an optimized, anhydrous process is critical for maximizing yield and minimizing costly purification steps.
In the industrial phosgenation of 3,4-dichloroaniline to produce 3,4-Dichlorophenyl isocyanate, the resulting distillation heel ('tar') can be unstable at high temperatures (~160°C), leading to the formation of solids that hinder further isocyanate recovery. Research has shown that without process stabilizers, net yields can be less than 50%. However, the addition of a small amount of a stabilizer like morpholine (0.35-0.85 wt%) during a strong phosgenation process (e.g., 160°C, 300% excess phosgene) improves tar stability, inhibits solid formation, and enables net yields of over 80%.
| Evidence Dimension | Net Yield in 3,4-Dichlorophenyl Isocyanate Synthesis |
| Target Compound Data | >80% yield |
| Comparator Or Baseline | <50% yield |
| Quantified Difference | >30% increase in net yield |
| Conditions | Synthesis via phosgenation of 3,4-dichloroaniline with a morpholine stabilizer under strong conditions vs. without a stabilizer under weaker conditions. |
This demonstrates that the manufacturability and final yield of 3,4-Dichlorophenyl isocyanate are highly dependent on specific process conditions, making a high-quality, consistently produced starting material crucial for procurement.
The final product derived from 3,4-Dichlorophenyl isocyanate, Diuron, exhibits greater soil persistence than its close structural analog, Linuron. In a comparative study on sandy loam soils, Diuron residues were found to be of greater consequence than Linuron residues when applied at the same rate (1.2 lb/A). This difference in persistence is critical for long-term weed control strategies. While both are effective Photosystem II inhibitors, the dimethylurea moiety of Diuron (derived from 3,4-DCPU) compared to the methoxy-methylurea of Linuron contributes to its slower degradation in the soil environment.
| Evidence Dimension | Herbicidal Residue Impact |
| Target Compound Data | Diuron (from 3,4-DCPU) produced residues of greater consequence. |
| Comparator Or Baseline | Linuron produced residues of less consequence. |
| Quantified Difference | Qualitatively higher impact and persistence for Diuron-based treatments at equivalent application rates. |
| Conditions | Layby treatment in a mixed crop rotation on Norfolk and Duplin sandy loam soils at 1.2 lb/A. |
For buyers developing long-lasting pre-emergent herbicide formulations, selecting 3,4-Dichlorophenyl isocyanate as the precursor for Diuron provides a distinct advantage in product performance due to greater persistence compared to analogs like Linuron.
This compound is the mandated precursor for synthesizing Diuron. Its use in optimized, anhydrous processes allows manufacturers to achieve product yields exceeding 95% and purities over 99%, directly impacting production efficiency and profitability by minimizing waste and downstream purification requirements.
As the building block for Diuron, this isocyanate is the correct choice for formulators needing a final product with extended soil persistence for long-term weed control. Compared to other phenylurea herbicides like Linuron, Diuron shows a greater residual effect in soil, making its precursor, 3,4-Dichlorophenyl isocyanate, essential for these applications.
The defined reactivity and structure of 3,4-Dichlorophenyl isocyanate make it a valuable monomer for creating specialty polymers. The 3,4-dichloro substitution pattern imparts specific thermal and chemical resistance properties to the resulting polyurethane or polyurea backbone, a feature not achievable with other isomers or less substituted analogs.
Acute Toxic;Irritant;Health Hazard